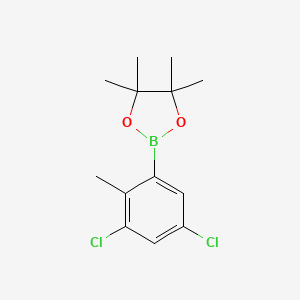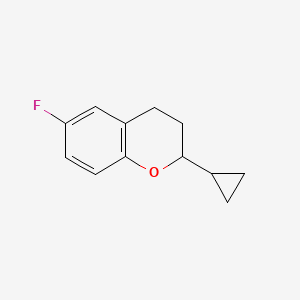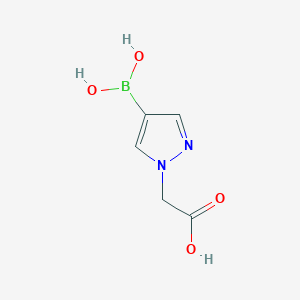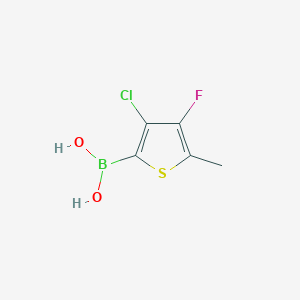
4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a benzene ring, along with an aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts acylation, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst . Another approach is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: 4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzoic acid
Reduction: 4-(2-Methoxy-4-(trifluoromethyl)phenyl)methanol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the methoxy group.
2-Methoxy-4-(trifluoromethyl)benzaldehyde: Similar structure but with different substitution pattern.
4-Methoxybenzaldehyde: Lacks the trifluoromethyl group.
Uniqueness
4-(2-Methoxy-4-(trifluoromethyl)phenyl)benzaldehyde is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
791839-62-8 |
|---|---|
Fórmula molecular |
C15H11F3O2 |
Peso molecular |
280.24 g/mol |
Nombre IUPAC |
4-[2-methoxy-4-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C15H11F3O2/c1-20-14-8-12(15(16,17)18)6-7-13(14)11-4-2-10(9-19)3-5-11/h2-9H,1H3 |
Clave InChI |
SDKOVBWRQTVONQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15287658.png)


![tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate](/img/structure/B15287677.png)





![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)


